molecular formula C7H2BrF4NO3 B6599970 1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene CAS No. 1805938-98-0

1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene

Cat. No. B6599970
CAS RN: 1805938-98-0
M. Wt: 303.99 g/mol
InChI Key: DKKNBJOLGKBVCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene (C7H3BrF4NO2) is a halogenated aromatic compound that is widely used in laboratory experiments and scientific research. It is a versatile compound that can be used in a variety of applications due to its unique properties.

Scientific Research Applications

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and materials science. In drug synthesis, the compound can be used to synthesize a variety of drugs, such as anti-inflammatory drugs and antibiotics. In organic synthesis, the compound can be used to synthesize a variety of organic compounds, such as polymers and dyes. In materials science, the compound can be used to synthesize a variety of materials, such as polymers, coatings, and adhesives.

Mechanism of Action

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene acts as a nucleophile in the reaction, attacking the electrophilic center of the reactant molecules. The reaction proceeds through a series of steps, including the formation of a cationic intermediate, the elimination of a proton, and the formation of the desired product.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, reduce inflammation, and inhibit the growth of bacteria. It has also been shown to have anti-fungal, anti-viral, and anti-parasitic properties.

Advantages and Limitations for Lab Experiments

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene is a versatile compound with a variety of advantages and limitations for lab experiments. It is a relatively stable compound, with a low toxicity level, and is easy to handle and store. However, it is a reactive compound and can be dangerous when handled improperly.

Future Directions

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene has a variety of potential future directions, including further research into its biochemical and physiological effects, development of new synthetic methods, and applications in the fields of drug synthesis and materials science. Additionally, further research into the compound’s mechanism of action and its reactivity in different environments could lead to new applications.

Synthesis Methods

1-Bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene can be synthesized from the reaction between 4-nitrobenzaldehyde and bromo-2,2,2-trifluoro-1-ethanol in the presence of a catalytic amount of trifluoromethanesulfonic acid. The reaction is carried out in an inert atmosphere, such as argon, and at room temperature. The reaction yields this compound as the major product.

properties

IUPAC Name

1-bromo-2-fluoro-4-nitro-5-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF4NO3/c8-3-1-6(16-7(10,11)12)5(13(14)15)2-4(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKNBJOLGKBVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OC(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF4NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.